N3PT

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N3-pyridyl thiamine (N3PT) is a potent and selective inhibitor of the enzyme transketolase. This compound is known for its ability to bind to transketolase through pyrophosphorylation, with a dissociation constant (Kd) of 22 nM for the transketolase lacking bound thiamine (Apo-TK) .

Aplicaciones Científicas De Investigación

N3-pyridyl thiamine has several scientific research applications, including:

Metabolic Research: The compound is used to study the metabolic pathways involving transketolase and its role in various diseases.

Antiplasmodial Activity: N3-pyridyl thiamine has been identified as a potent inhibitor of the malaria parasite Plasmodium falciparum, with an IC50 value 10-fold lower than that of oxythiamine.

Mecanismo De Acción

N3-pyridyl thiamine exerts its effects by binding to transketolase through pyrophosphorylation. This binding inhibits the activity of transketolase, which is a key enzyme in the pentose phosphate pathway . By inhibiting transketolase, N3-pyridyl thiamine disrupts the production of ribose-5-phosphate, a crucial molecule for DNA synthesis in rapidly dividing cells, such as cancer cells .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

N3PT plays a significant role in biochemical reactions, particularly as it interacts with the enzyme transketolase . Transketolase is a thiamine-dependent enzyme, and this compound’s interaction with it influences various biochemical pathways .

Cellular Effects

The effects of this compound on cells are primarily through its interaction with transketolase. By inhibiting this enzyme, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with transketolase . As a transketolase inhibitor, this compound can lead to changes in gene expression and enzyme activity, thereby influencing various cellular processes .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, mice treated with this compound received an intraperitoneal dosage of 80 mg/kg daily for five days

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with transketolase . Transketolase is a key enzyme in the pentose phosphate pathway, a crucial pathway for the production of NADPH and ribose 5-phosphate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

N3-pyridyl thiamine primarily undergoes pyrophosphorylation, which is essential for its binding to transketolase . This reaction is crucial for its inhibitory activity.

Common Reagents and Conditions

The common reagent used in the reaction involving N3-pyridyl thiamine is pyrophosphate. The reaction conditions typically involve maintaining the compound in a suitable solvent such as DMSO, with a solubility of 2.86 mg/mL .

Major Products Formed

The major product formed from the reaction of N3-pyridyl thiamine with pyrophosphate is the pyrophosphorylated form of the compound, which binds to transketolase .

Comparación Con Compuestos Similares

N3-pyridyl thiamine is compared with other thiamine analogues, such as oxythiamine. While both compounds inhibit transketolase, N3-pyridyl thiamine has a significantly lower IC50 value, making it a more potent inhibitor . Additionally, N3-pyridyl thiamine is less toxic to human fibroblasts compared to oxythiamine .

List of Similar Compounds

- Oxythiamine

- Thiamine pyrophosphate (TPP)

- Oxythiamine pyrophosphate (OxPP)

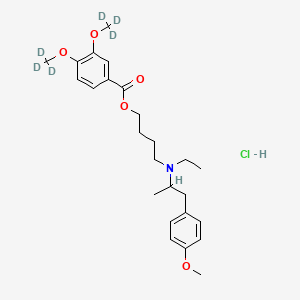

Propiedades

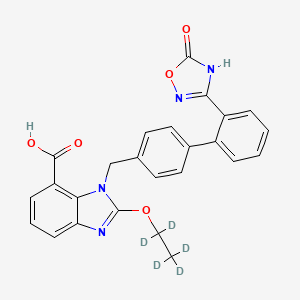

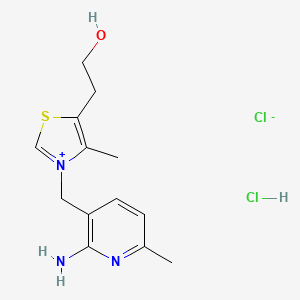

IUPAC Name |

2-[3-[(2-amino-6-methylpyridin-3-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N3OS.2ClH/c1-9-3-4-11(13(14)15-9)7-16-8-18-12(5-6-17)10(16)2;;/h3-4,8,17H,5-7H2,1-2H3,(H2,14,15);2*1H/q+1;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGKCAQWOASSTP-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C[N+]2=CSC(=C2C)CCO)N.Cl.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide](/img/structure/B1139135.png)

![(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B1139138.png)

![2-(1-{[2-(5-Fluoro-1h-Indol-4-Yl)-4-(Morpholin-4-Yl)pyrido[3,2-D]pyrimidin-6-Yl]methyl}piperidin-4-Yl)propan-2-Ol](/img/structure/B1139148.png)

![azanium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1139150.png)